(3R)-3-Hydroxy-3-methylpentanenitrile

Description

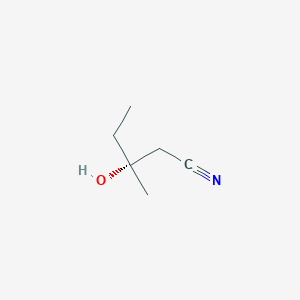

(3R)-3-Hydroxy-3-methylpentanenitrile is a chiral nitrile derivative characterized by a hydroxyl group and a methyl group at the third carbon of a pentanenitrile backbone. Its stereospecific (R)-configuration at the hydroxyl-bearing carbon makes it a critical intermediate in asymmetric organic synthesis, particularly in the production of pharmaceuticals and bioactive molecules.

Properties

CAS No. |

918659-09-3 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(3R)-3-hydroxy-3-methylpentanenitrile |

InChI |

InChI=1S/C6H11NO/c1-3-6(2,8)4-5-7/h8H,3-4H2,1-2H3/t6-/m1/s1 |

InChI Key |

ONLWETYEQPSHET-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@](C)(CC#N)O |

Canonical SMILES |

CCC(C)(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-3-methylpentanenitrile can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-3-pentenenitrile using chiral catalysts. This method ensures the production of the desired enantiomer with high selectivity.

Another method involves the hydrocyanation of 3-methyl-3-penten-1-ol. This reaction typically requires the use of a catalyst such as a transition metal complex to facilitate the addition of hydrogen cyanide to the double bond, forming the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and selectivity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced separation techniques are commonly employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-3-methylpentanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are often used.

Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) can be used to replace the hydroxyl group.

Major Products

Oxidation: The major products include 3-methyl-3-pentanone and 3-methyl-3-pentanoic acid.

Reduction: The major product is 3-hydroxy-3-methylpentylamine.

Substitution: The major products depend on the nucleophile used, such as 3-chloro-3-methylpentanenitrile or 3-methoxy-3-methylpentanenitrile.

Scientific Research Applications

(3R)-3-Hydroxy-3-methylpentanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-3-methylpentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, synthesis methods, and applications:

3-Hydroxy-3-methylbutanenitrile

- Structure : Shorter carbon chain (butanenitrile backbone) with hydroxyl and methyl groups at the third carbon.

- Synthesis: Prepared from butanone and acetonitrile in the presence of potassium methoxide (KOM) .

- Applications : Serves as a precursor for alkalide hydration reactions, yielding unsaturated nitriles like 3-methyl-2-butenenitrile .

5-(1-Ethoxyethoxy)-3-hydroxy-3-methylpentanenitrile

- Structure: Features an ethoxyethoxy substituent at the fifth carbon, increasing molecular complexity (C10H19NO3 vs. C6H9NO in (3R)-3-Hydroxy-3-methylpentanenitrile) .

- Synthesis: Intermediate in mevalonolactone synthesis, a precursor to vitamin E-related compounds .

- Applications : Critical in biosynthetic pathways for vitamins, contrasting with the broader pharmaceutical utility of this compound.

4-Pentenenitrile, 3-hydroxy-3-methyl-

- Structure: Unsaturated backbone (4-pentenenitrile) with hydroxyl and methyl groups at the third carbon (CAS 665-81-6; C6H9NO) .

- Physicochemical Properties : Molar mass 111.14 g/mol, differing from this compound due to the double bond, which enhances electrophilicity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.